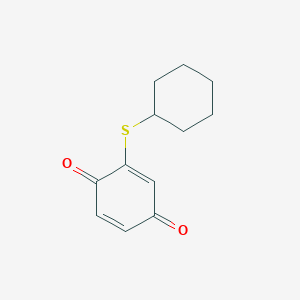
2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by the presence of a cyclohexylsulfanyl group attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with cyclohexylthiol under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
化学反応の分析
Types of Reactions: 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.
作用機序
The mechanism by which 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione exerts its effects is primarily through its interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells . Additionally, its ability to form covalent bonds with nucleophiles makes it a versatile compound in biochemical pathways.
類似化合物との比較
Cyclohexa-2,5-diene-1,4-dione: Shares the dione core but lacks the cyclohexylsulfanyl group.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Similar structure with different substituents, showing prominent cytotoxicity against tumor cell lines.
Uniqueness: 2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential bioactivity and makes it a valuable compound for further research and development.
生物活性
2-(Cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, also known as bis(cyclohexylsulfanyl)cyclohexa-2,5-diene-1,4-dione, is a compound with significant biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C18H24O2S2
- Molecular Weight : 336.51 g/mol
- CAS Number : 681446-48-0
Research indicates that this compound exhibits various biological activities primarily due to its structural properties. It acts as an antagonist to plastoquinone at low concentrations, inhibiting the reduction of conventional hydrophilic electron acceptors . This suggests potential applications in modulating electron transport chains in biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may help in protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain bacterial strains.
- Cytotoxic Effects : Research indicates that at higher concentrations, the compound can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Study 1: Antioxidant Activity
A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Safety and Toxicology
Safety assessments indicate that exposure to high concentrations may lead to skin irritation and inflammation . Therefore, handling precautions should be observed when working with this compound.
特性
IUPAC Name |
2-cyclohexylsulfanylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYILXJXVVVLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














